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Compound of Interest

Compound Name: Fmoc-6-fluoro-DL-tryptophan

CAS No.: 1219392-55-8

Cat. No.: B3091819

Get Quote

Executive Summary
Fmoc-6-fluoro-DL-tryptophan (Fmoc-6-F-DL-Trp) is a fluorinated amino acid derivative used

primarily as a site-specific reporter in

F-NMR spectroscopy and as a hydrophobic probe in medicinal chemistry. The fluorine atom at
the 6-position of the indole ring offers a distinct chemical shift sensitive to local electrostatic
environments without significantly perturbing the steric profile of the native tryptophan.

This guide details the spectral fingerprints required to validate the identity and purity of this

compound, distinguishing it from other regioisomers (e.g., 5-fluoro or 4-fluoro variants).

Part 1: Chemical Identity & Structural Logic
Before analyzing spectral data, the structural logic dictates the expected signals. The molecule

consists of three distinct domains:

The Indole Core: Modified with a highly electronegative fluorine at position C6.

The Backbone: A racemic (DL)
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-amino acid scaffold.

The Protecting Group: An Fmoc (fluorenylmethyloxycarbonyl) moiety attached to the

-amine, introducing aromatic complexity and carbamate signatures.

Chemical Profile Table
Property Data

IUPAC Name

2-(({[(9H-fluoren-9-

yl)methoxy]carbonyl}amino)-3-(6-fluoro-1H-

indol-3-yl)propanoic acid

Molecular Formula

Molecular Weight 444.46 g/mol

Stereochemistry DL (Racemic mixture); Optical Rotation

Solubility
Soluble in DMSO, DMF, Methanol; Sparingly

soluble in water

Part 2: Nuclear Magnetic Resonance (NMR) Profiling
NMR is the definitive method for validating the regiochemistry of the fluorine substitution.

Experimental Protocol: NMR Sample Preparation
Objective: Maximize signal resolution and prevent exchange of labile protons.

Solvent Selection: Use DMSO-d6 (99.9% D). Chloroform-d (

) is generally poor for free acids and may cause aggregation.

Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

Equilibration: Allow the sample to sit for 5 minutes to ensure full dissolution of the Fmoc

group, which can form gel-like aggregates.

Reference: Calibrate
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spectra to the residual DMSO pentet (2.50 ppm) and

to the DMSO septet (39.52 ppm). For

, use an internal standard (e.g.,

-trifluorotoluene at -63.7 ppm) or reference externally to

(0 ppm).

F NMR Spectroscopy (The Diagnostic Probe)
The fluorine signal is a singlet (or weak doublet due to proton coupling if not decoupled)

appearing in a distinct window.

Chemical Shift:

ppm (relative to

).

Differentiation:

4-Fluoro isomer:

ppm

5-Fluoro isomer:

ppm

6-Fluoro isomer:

ppm (Downfield shift due to indole nitrogen proximity effects).

H NMR Assignments (400 MHz, DMSO-d6)
The spectrum is dominated by the Fmoc aromatics, but the indole region provides the structural

proof.
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Note

12.70 Broad s 1H -COOH

Carboxylic acid

proton (often

broad/invisible).

10.95 s 1H Indole N-H

Diagnostic for

Trp; chemical

shift sensitive to

H-bonding.

7.88 d 2H Fmoc Ar-H
Fluorenyl C4, C5

protons.

7.60 - 7.75 m 3H Fmoc + Indole
Overlap of Fmoc

and Indole H4.

7.55 dd 1H Indole H7

Key Signal: Split

by F6 (

Hz).

7.25 - 7.45 m 4H Fmoc Ar-H Fluorenyl triplets.

7.15 s (br) 1H Indole H2
Proton adjacent

to Nitrogen.

6.85 td 1H Indole H5

Split by F6 (

) and H4 (

).

4.20 - 4.35 m 3H

Fmoc

+

-CH

Characteristic

Fmoc aliphatic

region.

4.15 t 1H Fmoc CH
Bridgehead

proton.
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3.05 - 3.25 m 2H -CH

Diastereotopic

protons (often

complex

multiplet).

C NMR & Fluorine Coupling
The

C spectrum confirms the position of the fluorine via Carbon-Fluorine (

) coupling constants.

C6 (ipso): ~159 ppm (Doublet,

Hz).

C5 (ortho): ~107 ppm (Doublet,

Hz).

C7 (ortho): ~98 ppm (Doublet,

Hz).

Fmoc Carbonyl: ~156.0 ppm.

Acid Carbonyl: ~173.5 ppm.

Diagram: NMR Interpretation Logic
The following diagram illustrates the logical flow for interpreting the NMR data to confirm the 6-

fluoro regioisomer.
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Unknown Fluorinated
Fmoc-Trp Sample

Run 19F NMR
(DMSO-d6)

Check Chemical Shift
(vs CFCl3)

-124 ppm
(Likely 4-F)

-126 ppm
(Likely 5-F)

-121.4 ppm
(Likely 6-F)

Run 1H NMR
Check Indole Region

Analyze H7 Splitting
(Proton at C7)

CONFIRMED
Fmoc-6-fluoro-DL-Trp

Large 3J(H-F) coupling
observed on H7 doublet

Click to download full resolution via product page

Caption: Decision tree for validating the 6-fluoro regioisomer using

F and

H NMR data.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b3091819/docs?utm_src=pdf-body-img#technical-guide-spectral-profiling-of-fmoc-6-fluoro-dl-tryptophan
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3091819?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 3: Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is useful for confirming the functional group integrity, specifically the

Fmoc carbamate and the carboxylic acid.

Key Absorption Bands (KBr Pellet or ATR)
Wavenumber (

)
Assignment Description

3300 - 3400 N-H Stretch
Broad band; Indole N-H and

Carbamate N-H overlap.

2900 - 3100 C-H Stretch

Aromatic (Indole/Fmoc) and

Aliphatic (

) stretches.

1680 - 1720 C=O Stretch

Doublet often seen: Acid C=O

(~1710) and Urethane C=O

(~1690).

1520 - 1540 Amide II
N-H bending / C-N stretching

combination.

1140 - 1250 C-F Stretch

Diagnostic: Aryl C-F stretch.

Often appears as a strong

band around 1150

, distinct from non-fluorinated

Trp.

740 C-H Out-of-Plane

Characteristic of the Fmoc

ortho-disubstituted benzene

rings.

Part 4: Mass Spectrometry (MS)
Mass spectrometry provides confirmation of the molecular weight and fragmentation

characteristic of Fmoc-amino acids.
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Ionization Mode: Electrospray Ionization (ESI)[2]
Positive Mode (+): Preferred for molecular ion detection.

Negative Mode (-): Useful for the free carboxylic acid.

Spectral Data[1][3]
Molecular Weight: 444.46 Da

Observed Ions:

m/z (Base peak in positive mode)

m/z (Sodium adduct)

m/z (Dimer, concentration dependent)

m/z (Negative mode)

Fragmentation Pattern (MS/MS)
Upon collision-induced dissociation (CID), the molecule typically cleaves at the Fmoc linkage.

Loss of Fmoc: The dibenzofulvene cation is a stable leaving group.

Fragment: m/z 179 (Fluorenyl cation).

Loss of CO2: Decarboxylation of the tryptophan moiety.

Indole Fingerprint: The 6-fluoroindole moiety may generate a fragment at m/z 152 (Fluoro-

methylene-indole cation).
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Chemical Identity & Properties:
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Fmoc Solid Phase Synthesis Context:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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